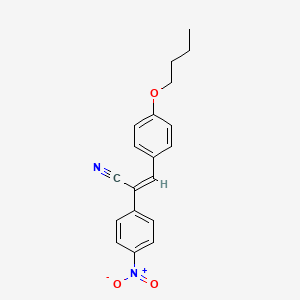
N-(2-adamantyl)-N-ethylthiophene-2-carboxamide
Übersicht
Beschreibung
N-(2-adamantyl)-N-ethylthiophene-2-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with significant applications in organic electronics and pharmaceuticals. The combination of these two moieties in this compound results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N-ethylthiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with adamantylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-adamantyl)-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the adamantyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the adamantyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or adamantyl moieties.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-N-ethylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in drug delivery systems and as a therapeutic compound.
Industry: The compound’s unique properties make it suitable for use in advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl moiety provides structural stability and enhances lipophilicity, facilitating the compound’s interaction with lipid membranes and proteins. The thiophene ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-2-adamantyl-N-methyl-2-thiophenecarboxamide
- N-2-adamantyl-N-propyl-2-thiophenecarboxamide
- N-2-adamantyl-N-ethyl-2-furanecarboxamide
Uniqueness
N-(2-adamantyl)-N-ethylthiophene-2-carboxamide stands out due to its unique combination of the adamantyl and thiophene moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound for various scientific and industrial purposes.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-N-ethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-2-18(17(19)15-4-3-5-20-15)16-13-7-11-6-12(9-13)10-14(16)8-11/h3-5,11-14,16H,2,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMJGMMXDZPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate](/img/structure/B4164967.png)
![4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4164975.png)
![N-(4-anilinophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4164977.png)
![5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4164983.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}ethanol](/img/structure/B4164985.png)
![Methyl 3-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]benzoate](/img/structure/B4165000.png)

![5,7-dimethyl-N-(thiophen-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4165017.png)
![2-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4165025.png)
![3-ethyl 7-methyl 1-(3-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4165026.png)
![5-[(4-fluorobenzyl)thio]-3-(methylthio)-1,2,4-thiadiazole](/img/structure/B4165034.png)
![Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]propanoate](/img/structure/B4165041.png)
![N-[4-(cyanomethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4165047.png)

